2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine
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Overview
Description
2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine is a compound that belongs to the class of organic compounds known as indole derivatives. These compounds are characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethanamine Side Chain: This step involves the alkylation of the indole nitrogen with a suitable alkyl halide, such as 2-bromo-3-methoxyphenylethane, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield fully saturated compounds.
Scientific Research Applications
2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-YL)-2-phenylethanamine: Lacks the methoxy group, which may affect its biological activity and binding properties.
2-(1H-Indol-3-YL)-2-(4-methoxyphenyl)ethanamine: Similar structure but with the methoxy group in a different position, which may influence its reactivity and interactions.
Uniqueness
2-(1H-Indol-3-YL)-2-(3-methoxyphenyl)ethanamine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature may result in distinct pharmacological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-(3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-13-6-4-5-12(9-13)15(10-18)16-11-19-17-8-3-2-7-14(16)17/h2-9,11,15,19H,10,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXSNZPQFKZIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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